1,3-Butanediol diacetate

Description

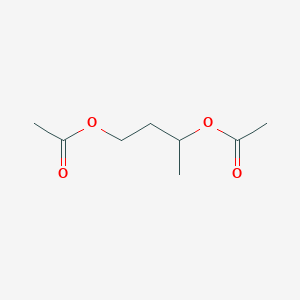

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGVACEWQNVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275772, DTXSID00862549 | |

| Record name | 1,3-Diacetoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-31-3, 106484-02-0 | |

| Record name | 1,3-Butylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediol, 1,3-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diacetoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-butylene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTANEDIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Butanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate is a diester with applications in various chemical industries, including as a solvent, plasticizer, and intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its physical and chemical properties are largely determined by the two acetate groups attached to the 1,3-butanediol backbone. The synthesis of this compound can be achieved through several chemical routes, primarily involving the esterification or transesterification of 1,3-butanediol. This guide provides a detailed overview of the primary synthesis methods, complete with experimental protocols and quantitative data to aid researchers in their laboratory and development endeavors.

Core Synthesis Methodologies

The synthesis of this compound predominantly follows two main pathways: direct esterification of 1,3-butanediol with an acetylating agent and transesterification. A third, less common method involves the reaction of vinyl acetate and acetaldehyde.

Direct Esterification of 1,3-Butanediol

Direct esterification is a common and straightforward method for producing this compound. This reaction typically involves the use of an acetylating agent such as acetic anhydride or acetic acid in the presence of a catalyst.

The reaction of 1,3-butanediol with acetic anhydride is an efficient method for the synthesis of the diacetate. The reaction is typically catalyzed by an acid or a base.

Reaction Scheme:

A variety of catalysts can be employed to facilitate this reaction, including but not limited to, expansive graphite, sodium bicarbonate, and strong acids like sulfuric acid or p-toluenesulfonic acid.

Quantitative Data for Direct Esterification with Acetic Anhydride:

| Catalyst | Reagents | Molar Ratio (Diol:Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Expansive Graphite | 1,3-Butanediol, Acetic Anhydride | 1:2 (per hydroxyl group) | Room Temp. or Reflux | 0.5 - 6 | High (not specified) | Can be reused; not effective for tertiary alcohols. |

| Sodium Bicarbonate | 1,3-Butanediol, Acetic Anhydride | 1:5 | Room Temp. | 24 | >99 (for primary alcohols) | Inexpensive and readily available catalyst. |

| Sulfuric Acid | 1,3-Butanediol, Acetic Anhydride | - | - | - | High (not specified) | Strong acid catalyst, may require neutralization during workup. |

Experimental Protocol for Direct Esterification with Acetic Anhydride (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol (1 equivalent).

-

Reagent Addition: Add acetic anhydride (2.2 equivalents) to the flask.

-

Catalyst Addition: Introduce the chosen catalyst (e.g., a catalytic amount of expansive graphite or sodium bicarbonate).

-

Reaction: Stir the mixture at the desired temperature (room temperature or reflux) for the time required to complete the reaction, monitoring by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid and unreacted acetic anhydride) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the crude product by vacuum distillation to obtain the pure diacetate.

Enzymatic Synthesis via Transesterification

Enzymatic synthesis offers a green and highly selective alternative for the production of this compound. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used to catalyze the transesterification of 1,3-butanediol with an acyl donor like vinyl acetate. This method is particularly useful for producing enantiomerically pure forms of the diacetate.

Reaction Scheme:

Caption: Direct esterification of 1,3-butanediol with acetic anhydride.

Caption: Enzymatic synthesis of this compound via transesterification.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through various methods, with direct esterification using acetic anhydride and enzymatic transesterification being the most prominent. The choice of method will depend on the desired purity, enantioselectivity, and scale of the synthesis, as well as environmental considerations. The provided data and protocols offer a solid foundation for researchers to develop and optimize their synthetic strategies for this versatile diester. Further research into novel catalysts and reaction conditions may lead to even more efficient and sustainable production methods.

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Butanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate (CAS No: 1117-31-3), also known as 1,3-butylene glycol diacetate, is an organic compound with the chemical formula C8H14O4.[1][2][3][4][5][6][7][8] It is the diacetate ester of 1,3-butanediol. This colorless liquid finds applications as a solvent and as a fragrance ingredient.[4][9] A thorough understanding of its physicochemical properties is essential for its effective use in research, development, and various industrial applications. This guide provides a detailed overview of these properties, along with standard experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical and safety data sources.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 174.19 g/mol | [1][3][4][5][6][7][8] |

| Appearance | Colorless Liquid | [1] |

| Density | 1.028 g/cm³ at 25°C | [2][10] |

| Boiling Point | 222 °C at 1013 hPa | [1] |

| 97-99 °C at 8 mmHg | [2][11] | |

| Melting Point | -78 °C | [1] |

| Flash Point | 85 °C (Closed Cup) | [2][10][11] |

| Solubility in Water | 4438 mg/L at 25 °C (estimated) | [10] |

| Refractive Index | 1.4199 at 20°C | [10] |

| Vapor Pressure | 0.1 mmHg at 25°C (estimated) | [10] |

| logP (Octanol/Water) | 0.710 (estimated) | [10] |

| CAS Number | 1117-31-3 | [1][2][3][4][6][7][8][10][12] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined using a distillation method according to established guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

-

If the determination is made at a pressure other than standard atmospheric pressure, a pressure correction is applied.

-

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance with a precision of ±0.1 mg, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The procedure is repeated with a reference substance of known density (e.g., distilled water) to calibrate the volume of the pycnometer.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance and is determined using a refractometer.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and dried.

-

A few drops of the this compound sample are placed on the surface of the prism.

-

The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point

The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Tag Closed-Cup apparatus.

-

Apparatus: A closed-cup flash point tester, a heat source, and an ignition source.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

-

Synthesis Workflow

This compound is typically synthesized via the esterification of 1,3-butanediol with acetic acid or its derivatives. The general workflow for this synthesis is depicted below.

Safety and Handling

According to safety data sheets, this compound should be handled in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and protective clothing, is recommended to avoid contact with skin and eyes.[1] It is important to prevent the formation of aerosols and to use non-sparking tools to avoid ignition sources, as the substance has a flash point of 85°C.[1][2][10][11] In case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[1]

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of this compound, essential for its application in scientific research and industrial processes. The outlined experimental protocols offer a foundation for the accurate determination of these properties, ensuring reliable and reproducible results. The provided synthesis workflow gives a clear overview of its production process. Adherence to safety and handling guidelines is crucial when working with this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 9. wp.avelaup.com [wp.avelaup.com]

- 10. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]

- 11. 1117-31-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | 1117-31-3 [chemicalbook.com]

An In-depth Technical Guide to 1,3-Butanediol Diacetate (CAS Number: 1117-31-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Butanediol diacetate, a diester with diverse applications and interesting biological potential. This document delves into its physicochemical properties, synthesis and analysis protocols, key applications, and its toxicological and metabolic profile, with a focus on its role as a precursor to the biologically active molecule, 1,3-butanediol.

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1117-31-3 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Density | 1.028 g/cm³ at 25°C | [2] |

| Boiling Point | 222 °C at 1013 hPa | [3] |

| 97-99 °C at 8 mmHg | ||

| Melting Point | -78 °C | [3] |

| Flash Point | 85 °C | |

| Solubility | Soluble in water (4438 mg/L at 25°C, estimated) | [2] |

| Kovats Retention Index (non-polar) | 1123.7 | [1] |

Experimental Protocols

Synthesis: Esterification of 1,3-Butanediol

This compound is synthesized via the esterification of 1,3-butanediol with acetic acid or its anhydride. The following is a representative protocol based on Fischer esterification principles.

Materials:

-

1,3-Butanediol

-

Glacial Acetic Acid (excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1,3-butanediol and an excess of glacial acetic acid (e.g., 2.5 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid while swirling the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Purification: Fractional Distillation

Purification of this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask(s)

-

Vacuum source and gauge

-

Heating mantle with a stirrer

Procedure:

-

Charge the crude this compound into the distillation flask.

-

Assemble the fractional distillation apparatus and apply a vacuum.

-

Gradually heat the distillation flask while stirring.

-

Collect and discard any low-boiling impurities.

-

Collect the main fraction of this compound at its boiling point corresponding to the applied pressure.

-

Monitor the purity of the collected fractions using gas chromatography.

Analytical Method: Gas Chromatography (GC)

The purity of this compound can be determined by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A polar capillary column (e.g., PEG-based) is suitable.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate).

Applications

This compound finds utility in several industrial applications, primarily leveraging its properties as a solvent and a plasticizer.

Coalescing Agent in Paints and Coatings

In waterborne latex paints, coalescing agents are essential for proper film formation. They act as temporary plasticizers, softening the polymer particles and allowing them to fuse into a continuous, durable film as the water evaporates. This compound can serve as an effective coalescing agent, contributing to the final properties of the coating, such as hardness and block resistance. Its relatively low volatility compared to some other coalescents can be advantageous in certain formulations.

Plasticizer for Polymers

Plasticizers are additives that increase the flexibility and durability of polymers. This compound can be used as a plasticizer for various resins, including polyvinyl chloride (PVC). Polyester plasticizers, derived from diols like 1,3-butanediol and dicarboxylic acids, are known for their low volatility and resistance to migration, offering advantages over some smaller molecule plasticizers.

Fragrance and Flavoring Ingredient

This compound is also used in the fragrance industry due to its mild, sweet, and fruity odor.

Safety and Toxicology

A summary of the available toxicological data for this compound is presented below.

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 6,860 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | > 2,000 mg/kg | [3] |

| LC₅₀ (96h) | Fish (Rainbow Trout) | - | 39 mg/L | [3] |

| EC₅₀ (48h) | Daphnia magna | - | > 100 mg/L | [3] |

| EC₅₀ (72h) | Algae | - | > 100 mg/L | [3] |

Based on available data, this compound is not classified as a hazardous substance according to GHS criteria. However, as with any chemical, appropriate personal protective equipment should be used when handling it, including safety glasses and gloves. It is advisable to work in a well-ventilated area.

Metabolism and Biological Activity

The biological effects of this compound are primarily attributed to its in vivo hydrolysis to 1,3-butanediol and acetic acid. Esterases present in the body are expected to rapidly cleave the ester bonds.

Hydrolysis to 1,3-Butanediol

It is widely accepted that ester prodrugs are hydrolyzed by various esterases in the body to release the active parent molecule. In the case of this compound, this hydrolysis would yield two molecules of acetic acid and one molecule of 1,3-butanediol.

Metabolism of 1,3-Butanediol to Ketone Bodies

The metabolic fate of 1,3-butanediol is of significant interest to researchers. It is primarily metabolized in the liver, where it is converted into the ketone body β-hydroxybutyrate (BHB).[2] This conversion occurs via a two-step enzymatic process involving alcohol dehydrogenase and aldehyde dehydrogenase.

Biological Effects of 1,3-Butanediol and its Metabolites

The administration of 1,3-butanediol, and by extension its diacetate prodrug, can induce a state of nutritional ketosis. Ketone bodies, particularly BHB, are not only an alternative energy source for the brain and other tissues but also act as signaling molecules with diverse biological effects.

-

Central Nervous System (CNS) Effects: 1,3-Butanediol has been shown to have CNS depressant effects. It also exhibits anticonvulsant properties in various seizure models.

-

Cardiovascular Effects: Studies have indicated that 1,3-butanediol can have vasodilatory effects, potentially through endothelium-dependent mechanisms.[4]

-

Metabolic Effects: As a precursor to ketone bodies, 1,3-butanediol can influence energy metabolism. Research on various ketone esters, including those of 1,3-butanediol, has shown effects on body weight and adiposity in animal models.[5]

Conclusion

This compound is a versatile chemical with established industrial applications and emerging potential in the life sciences as a prodrug for 1,3-butanediol. Its favorable safety profile and its role as a precursor to the metabolically active ketone body, β-hydroxybutyrate, make it a compound of interest for researchers in drug development and nutritional science. Further research into the specific pharmacokinetics and biological activities of the diacetate ester itself will provide a more complete understanding of its potential.

References

- 1. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]

- 4. specialchem.com [specialchem.com]

- 5. Dietary R, S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3-Butanediol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Butanediol diacetate (CAS No: 1117-31-3), a molecule of interest in various chemical and pharmaceutical applications. This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | m | 1H | CH-O |

| ~4.0 - 4.2 | m | 2H | CH₂-O |

| ~2.05 | s | 3H | O=C-CH₃ |

| ~2.03 | s | 3H | O=C-CH₃ |

| ~1.8 - 2.0 | m | 2H | CH₂ |

| ~1.2 | d | 3H | CH-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum of this compound was sourced from Aldrich Chemical Company, Inc.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~170.5 | C=O |

| ~170.0 | C=O |

| ~68.0 | CH-O |

| ~61.0 | CH₂-O |

| ~35.0 | CH₂ |

| ~21.0 | O=C-CH₃ |

| ~20.0 | CH-CH₃ |

IR (Infrared) Spectroscopy Data

The FTIR spectrum was obtained from a film of the sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1040 | Medium | C-O stretch |

Mass Spectrometry (GC-MS) Data

The gas chromatography-mass spectrometry data indicates a total of 51 to 55 peaks in the mass spectrum.[1] The most prominent peaks are listed below.

| m/z | Relative Intensity | Possible Fragment |

| 43 | 100% | [CH₃CO]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

| 72 | Medium | [C₃H₄O₂]⁺ |

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic techniques discussed. Specific experimental parameters for the acquisition of the presented data for this compound are not fully available; therefore, these protocols represent standard practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like this compound.

References

A Technical Guide to the Molecular Structure and Properties of 1,3-Butanediol Diacetate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,3-Butanediol diacetate, a diester of 1,3-butanediol and acetic acid. It details the compound's molecular structure, physicochemical properties, synthesis pathways, and known applications. This guide is intended to serve as a foundational resource for professionals in research and development.

Molecular Identity and Structure

This compound, also known by its IUPAC name 3-acetyloxybutyl acetate, is an organic compound classified as a diester.[1] Its structure consists of a butane backbone with two acetate groups attached at the 1 and 3 positions.

-

IUPAC Name: 3-acetyloxybutyl acetate[1]

-

SMILES: CC(=O)OCCC(C)OC(C)=O[3]

-

InChI: InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3[3][4][5]

-

Synonyms: 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane, Butane-1,3-diyl diacetate.[1][3][4][5][7]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Weight | 174.19 g/mol | [1][3][6] |

| Density | 1.028 g/cm³ | [2] |

| Boiling Point | 97-99 °C at 8 mmHg | [2] |

| Flash Point | 85 °C | [2] |

| Appearance | Colorless Liquid | |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, 1,3-Butanediol. The precursor itself can be synthesized via several industrial routes, most commonly involving the dimerization of acetaldehyde.

Synthesis Workflow

The logical flow from common starting materials to the final product involves two main stages: the formation of the diol and its subsequent esterification.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound via Fischer esterification. This method is illustrative and may require optimization based on specific laboratory conditions.

Principle: This reaction involves the acid-catalyzed esterification of 1,3-Butanediol with an excess of acetic acid to drive the equilibrium towards the formation of the diester product.

Materials:

-

1,3-Butanediol (1.0 mol)

-

Glacial Acetic Acid (2.5 mol, excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 mol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: Combine 1,3-Butanediol and glacial acetic acid in a round-bottom flask.

-

Catalysis: Slowly add the concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety: Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

Applications and Relevance

The primary documented use of This compound is as a fragrance ingredient.[1]

The precursor, 1,3-Butanediol , has a broader range of applications, which informs the potential utility of its derivatives. These include:

-

Polymer Production: It serves as a co-monomer in the manufacturing of polyester and polyurethane resins.

-

Plasticizers: After being made into esters, it can be used as a plasticizer.[8]

-

Solvents and Humectants: It is used as a solvent in cosmetics and as a wetting agent for textiles, paper, and fibers.[8]

-

Chemical Intermediate: It is a precursor for various other chemical syntheses.

Biological Context of the Precursor: 1,3-Butanediol

This process involves the enzyme alcohol dehydrogenase and is crucial for its potential therapeutic applications in inducing a state of ketosis.[9]

Caption: Metabolic conversion of (R)-1,3-Butanediol to β-hydroxybutyrate.

References

- 1. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 5. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]

- 8. Where are the main applications of 1,3 butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 9. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Butanediol Diacetate

This technical guide provides a comprehensive literature review of this compound (CAS No. 1117-31-3), a diester of 1,3-Butanediol and acetic acid. This document consolidates key information on its chemical and physical properties, synthesis, applications, and toxicological profile. Particular attention is given to its role as a precursor to ketone bodies, a topic of significant interest in metabolic research and drug development.

Chemical and Physical Properties

This compound, also known as 3-acetyloxybutyl acetate, is a colorless liquid.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-acetyloxybutyl acetate | [2] |

| Synonyms | 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane | [2] |

| CAS Number | 1117-31-3 | [2] |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -78 °C | [1] |

| Boiling Point | 222 °C | [1] |

| Density | Not available | |

| Specific Gravity | 1.028 @ 25 °C | [4] |

| Refractive Index | 1.4199 @ 20 °C | [4] |

| Flash Point | 85.00 °C (185.00 °F) | [4] |

| Water Solubility | 4438 mg/L @ 25 °C (estimated) | [4] |

| logP (Octanol/Water Partition Coefficient) | 0.710 (estimated) | [4] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the esterification of 1,3-Butanediol with acetic acid or its derivatives, such as acetic anhydride. The synthesis of the precursor, 1,3-Butanediol, typically involves the aldol condensation of acetaldehyde followed by hydrogenation.[5]

Synthesis of 1,3-Butanediol (Precursor)

dot

Caption: Synthesis of 1,3-Butanediol.

Experimental Protocol: Synthesis of 1,3-Butanediol

The following is a representative protocol for the synthesis of 1,3-Butanediol from 4-hydroxy-2-butanone, a related precursor.[6]

-

Catalyst Preparation: Prepare activated Raney Nickel catalyst.

-

Reaction Setup: In a high-pressure reactor, add 0.44 g (5 wt%) of the activated Raney Nickel, 5 ml of 1N NaOH, and 70 ml of distilled water.

-

Addition of Reactant: Add 8.8 g of 4-hydroxy-2-butanone to the reactor.

-

Hydrogenation: Purge the reactor with hydrogen gas to replace the air. Pressurize the reactor with hydrogen to 10 bar.

-

Reaction Conditions: Stir the mixture for 1 hour while maintaining the temperature at 25 °C.

-

Work-up: After the reaction is complete, remove the hydrogen gas and neutralize the mixture with 1N HCl.

-

Purification: Remove the solid catalyst by filtration. Wash the solid with distilled water. The solvent from the combined filtrate is removed by distillation under reduced pressure to yield 1,3-Butanediol.

Experimental Protocol: Synthesis of this compound (Representative)

While a specific detailed protocol for this compound was not found in the literature search, a general procedure for esterification is provided below.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-Butanediol (1 equivalent) and acetic anhydride (2.2 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Applications

The primary documented application of this compound is as a fragrance ingredient in cosmetics and personal care products.[2][4] Its parent compound, 1,3-Butanediol, has a much broader range of uses, including as a humectant, solvent, and a monomer in polymer production.[7][8]

Metabolism and Biological Activity

There is limited information on the direct biological activity of this compound. It is primarily considered a prodrug or precursor that is hydrolyzed in the body to 1,3-Butanediol and acetate. The metabolic fate of 1,3-Butanediol is well-documented; it is oxidized in the liver to β-hydroxybutyrate (BHB), a ketone body.[9][10]

dot

Caption: Metabolic pathway of this compound.

Studies on various esters of 1,3-Butanediol, such as R,S-1,3-butanediol diacetoacetate, have shown that their administration can effectively increase circulating ketone body concentrations.[11][12][13] This elevation of ketone bodies is the primary mechanism through which these compounds exert their biological effects.

The parent compound, 1,3-Butanediol, has been shown to have direct biological effects independent of ketogenesis, including vasodilation.[14][15] Low doses of 1,3-Butanediol have been found to reverse age-associated vascular dysfunction.[14]

Toxicology

The toxicological profile of this compound indicates low acute toxicity.

Table 2: Acute Toxicological Data for this compound

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat (male) | Oral | 6860 mg/kg | [1] |

| LD₅₀ | Rabbit (male/female) | Dermal | > 2000 mg/kg | [1] |

| LC₀ | Rat (male) | Inhalation | 129 ppm | [1] |

Table 3: Ecotoxicological Data for this compound

| Test | Species | Duration | Value | Source |

| LC₅₀ | Oncorhynchus mykiss (Rainbow trout) | 96 h | 39 mg/L | [1] |

| EC₅₀ | Daphnia magna (Water flea) | 48 h | > 100 mg/L | [1] |

| EC₅₀ | Pseudokirchneriella subcapitata (Green algae) | 72 h | > 100 mg/L | [1] |

Studies on the parent compound, 1,3-Butanediol, have shown that high concentrations (20%) in drinking water administered to rats can lead to side effects such as reduced body mass, dehydration, and metabolic acidosis.[9][10] However, lower concentrations were better tolerated.[9][10]

Experimental Protocol: Toxicological Assessment (Representative Workflow)

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.

dot

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]

- 5. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 6. 1,3-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 7. atamankimya.com [atamankimya.com]

- 8. 1,3-Butanediol CAS 107-88-0 - Cosmetic & Industrial Applications Hangzhou Fonlynn - Hangzhou FonLynn Health Technology Co.,Ltd [fonlynnchem.com]

- 9. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 12. Dietary R, S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Effects of Dietary R, S-1, 3-Butanediol Diacetoacetate on Components o" by Kelsey A. Rushing [digitalcommons.library.uab.edu]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

Introduction to Butanediol Diacetate Isomers

An In-depth Technical Guide to the Isomers of Butanediol Diacetate

This technical guide provides a comprehensive overview of the isomers of butanediol diacetate, intended for researchers, scientists, and professionals in drug development. The guide covers the structural isomers, their physicochemical properties, and detailed experimental protocols for their synthesis and analysis.

Butanediol diacetate (C8H14O4) is an organic compound that exists as several structural isomers, depending on the position of the two acetate groups on the butane backbone. These isomers originate from the four structural isomers of butanediol: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. The specific isomerism of the parent diol dictates the structure and properties of the resulting diacetate. Furthermore, 2,3-butanediol exists as three stereoisomers (two enantiomers and a meso compound), which in turn gives rise to stereoisomeric forms of 2,3-butanediol diacetate.[1][2][3][4] These compounds find applications as solvents and in the manufacturing of plastics and other materials.[5]

Structural Isomers and Physicochemical Properties

The primary structural isomers of butanediol diacetate are 1,2-butanediol diacetate, 1,3-butanediol diacetate, 1,4-butanediol diacetate, and 2,3-butanediol diacetate. Their key physicochemical properties are summarized in the table below for easy comparison.

| Property | 1,2-Butanediol diacetate | This compound | 1,4-Butanediol diacetate | 2,3-Butanediol diacetate |

| Molecular Formula | C8H14O4[6] | C8H14O4[7] | C8H14O4[8] | C8H14O4[1] |

| Molecular Weight ( g/mol ) | 174.19[6] | 174.19[7] | 174.19[8] | 174.19[1] |

| CAS Number | 13814-27-2[6] | 1117-31-3[7] | 628-67-1[8] | 1114-92-7[1] |

| Boiling Point (°C) | 190 | 228.76 (est.)[9] | 229[10] | 203-205[11] |

| Melting Point (°C) | N/A | N/A | 12[10] | N/A |

| Density (g/cm³) | N/A | 1.028 @ 25°C[9] | N/A | N/A |

| Refractive Index | N/A | 1.4199 @ 20°C[9] | N/A | N/A |

| Flash Point (°C) | N/A | 85[9][12] | 105.2 (est.)[10] | 90[11] |

| Synonyms | N/A | 1,3-Butylene diacetate, 1,3-Diacetoxybutane[7][13] | Tetramethylene diacetate, 1,4-Diacetoxybutane[10][14] | 2,3-Diacetoxybutane, Butane-2,3-diyl diacetate[1][11] |

Isomer Relationships

The following diagram illustrates the logical relationship between the butanediol isomers and their corresponding diacetate derivatives.

Caption: Isomers of Butanediol and their corresponding Diacetates.

Experimental Protocols

Synthesis of Butanediol Diacetate via Esterification

A common method for the synthesis of butanediol diacetates is the esterification of the corresponding butanediol with acetic acid, often in the presence of an acid catalyst.

General Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the respective butanediol isomer and a molar excess of acetic acid (e.g., a 2:1 to 12:1 molar ratio of acetic acid to butanediol).[15]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or an ion-exchange resin like Amberlyst 36.[15][16] The amount of catalyst can vary, for instance, from 1.1% to 4.4% relative to the initial molar quantity of the butanediol.[15]

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 50°C to 110°C and maintain the reaction under reflux with constant stirring.[15] The reaction progress can be monitored by techniques like gas chromatography.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Analytical Characterization

The synthesized butanediol diacetate isomers can be characterized using various spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different isomers. The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the molecular weight and fragmentation pattern of each isomer.[17][18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of each isomer. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the connectivity of protons in the molecule.[20][21][22][23][24] ¹³C NMR provides information about the different carbon environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules. A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester group.[25][26][27][28][29] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting butanediol indicates the completion of the esterification reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and analysis of a butanediol diacetate isomer.

Caption: A typical workflow for butanediol diacetate synthesis.

Conclusion

This guide has detailed the key isomers of butanediol diacetate, presenting their physicochemical properties in a comparative format. Standardized experimental protocols for their synthesis via esterification and their subsequent analysis using modern analytical techniques have also been provided. The included diagrams offer a clear visual representation of the isomer relationships and a general experimental workflow, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. 2,3-Butanediol, diacetate [webbook.nist.gov]

- 2. chemcess.com [chemcess.com]

- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 4. Butanediol has three isomers, what are they? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 6. 1,2-butanediol diacetate [webbook.nist.gov]

- 7. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 9. thegoodscentscompany.com [thegoodscentscompany.com]

- 10. 1,4-butane diol diacetate, 628-67-1 [thegoodscentscompany.com]

- 11. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]

- 12. chembk.com [chembk.com]

- 13. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 1,4-Butanediol, diacetate (CAS 628-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 20. swgdrug.org [swgdrug.org]

- 21. researchgate.net [researchgate.net]

- 22. 1,4-Butanediol(110-63-4) 1H NMR [m.chemicalbook.com]

- 23. 1,3-Butanediol(107-88-0) 1H NMR [m.chemicalbook.com]

- 24. rsc.org [rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 27. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 1,3-Butanediol(107-88-0) IR Spectrum [chemicalbook.com]

- 29. 2,3-Butanediol(513-85-9) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to 1,3-Butanediol Diacetate (C8H14O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanediol diacetate, with the chemical formula C8H14O4, is a diester of 1,3-butanediol and acetic acid. While it has applications in the fragrance industry, its primary significance in the context of drug development and biomedical research lies in its potential role as a prodrug and precursor to 1,3-butanediol, a compound known to induce ketosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential metabolism, and the biological effects of its active metabolite, 1,3-butanediol. The guide includes detailed data tables, experimental protocols, and visualizations of relevant pathways to support further research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 174.19 g/mol .[1] It is also known by other names such as 1,3-butylene diacetate and 3-acetyloxybutyl acetate.[2][3][4] While not extensively studied for its direct biological effects, its physical properties are well-documented.

| Property | Value | Reference |

| Molecular Formula | C8H14O4 | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| CAS Number | 1117-31-3 | [2][3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 228.76 °C @ 760.00 mm Hg (estimated) | [4] |

| Flash Point | 185.00 °F (85.00 °C) | [4] |

| Specific Gravity | 1.028 @ 25.00 °C | [4] |

| Refractive Index | 1.4199 @ 20.00 °C | [4] |

| IUPAC Name | 3-acetyloxybutyl acetate | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 1,3-butanediol with acetic acid or its derivatives. The parent compound, 1,3-butanediol, can be synthesized through several industrial routes, including the aldol condensation of acetaldehyde followed by hydrogenation.[6]

Synthesis of 1,3-Butanediol

One common method for the synthesis of 1,3-butanediol involves the dimerization of acetaldehyde to form 3-hydroxybutanal, which is then hydrogenated.[5]

Esterification to this compound

The diacetate is formed by reacting 1,3-butanediol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst.

Metabolism and Pharmacokinetics

Direct metabolic studies on this compound are scarce. However, it is reasonable to hypothesize that it serves as a prodrug for 1,3-butanediol. In the body, esterases would likely hydrolyze the ester bonds, releasing 1,3-butanediol and acetic acid.

Inferred Metabolic Pathway

The metabolic fate of 1,3-butanediol has been studied more extensively. It is metabolized in the liver to β-hydroxybutyrate (BHB), a ketone body.[7][8] The (R)-enantiomer of 1,3-butanediol is more actively converted to BHB.[5]

Biological Effects and Potential Applications in Drug Development

The primary biological effects of interest stem from the metabolic product of 1,3-butanediol, the ketone body β-hydroxybutyrate (BHB). Ketone bodies serve as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.[9] This has led to research into the use of 1,3-butanediol and its esters as ketogenic agents for various therapeutic applications.

Ketogenic and Metabolic Effects

Studies on esters of 1,3-butanediol, such as the diacetoacetate, have shown that they can increase circulating ketone concentrations, reduce body weight and adiposity in obese mice, and increase energy expenditure.[10] It is important to note that these studies did not use the diacetate form.

Neurological Applications

The parent compound, 1,3-butanediol, has been investigated for its anticonvulsant effects, which are thought to be mediated, at least in part, by its conversion to ketone bodies.[11] Research suggests that 1,3-butanediol itself possesses anticonvulsant activity, independent of its metabolism to ketones.[11] Furthermore, recent studies suggest that 1,3-butanediol administration may have neuroprotective effects by modulating stress responses in the hippocampus.[12]

Cardiovascular Effects

Low-dose administration of 1,3-butanediol has been shown to reverse age-associated vascular dysfunction in rats, an effect that appears to be independent of increased β-hydroxybutyrate levels.[4][13] This suggests a direct vasodilatory effect of 1,3-butanediol.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 1,3-Butanediol

This protocol describes the lipase-catalyzed acetylation to separate enantiomers of 1,3-butanediol, a key step in producing enantiomerically pure starting material for further synthesis.

Materials:

-

Racemic 1,3-butanediol

-

Vinyl acetate

-

Candida antarctica lipase B (CAL-B)

-

Methylene chloride

-

Cyclohexane

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

A mixture of racemic 1,3-butanediol (20 mmol), vinyl acetate (30 mmol), and CAL-B (0.2 g) is gently shaken at 30 °C.

-

The reaction progress is monitored by chiral phase gas chromatography (GC) analysis.

-

The reaction is stopped when the diol is completely converted (approximately 2.5 hours).

-

The mixture is diluted with methylene chloride (10 mL) and filtered to remove the enzyme.

-

The solvent is evaporated, and the residue is purified by chromatography on silica gel using a mixture of cyclohexane, ethyl acetate, and methanol (15:4:1) as the eluent to yield the diacetate.[14]

Safety and Toxicology

The safety profile of this compound has not been extensively studied. The parent compound, 1,3-butanediol, is generally considered to have low toxicity.[15] High doses of 1,3-butanediol in rats have been associated with side effects such as body mass loss, dehydration, and metabolic acidosis.[7][8][9]

| Parameter | Result | Species | Reference |

| Acute Oral Toxicity (LD50) of 1,3-Butanediol | > 20 g/kg | Rat | |

| Aquatic Toxicity (LC50) of this compound | 39 mg/L (96 h) | Oncorhynchus mykiss (Rainbow Trout) | [16] |

| Aquatic Toxicity (EC50) of this compound | > 100 mg/L (48 h) | Daphnia magna | [16] |

Signaling Pathways

Direct modulation of signaling pathways by this compound has not been reported. The known signaling effects are associated with its metabolic product, β-hydroxybutyrate (BHB). BHB is not only an energy substrate but also a signaling molecule that can, for example, inhibit histone deacetylases (HDACs), leading to changes in gene expression.

References

- 1. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 3. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 4. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]

- 5. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0318357A2 - 1,3-Butanediol acetoacetate and its use in parenteral and oral nutrition - Google Patents [patents.google.com]

- 10. Dietary R, S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google Patents [patents.google.com]

- 12. 1,3-butanediol administration as an alternative strategy to calorie restriction for neuroprotection - Insights into modulation of stress response in hippocampus of healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism in vivo of 1, 3-butanediol in the rat [dspace.mit.edu]

"thermodynamic properties of 1,3-Butanediol diacetate"

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Butanediol Diacetate

Introduction

This compound (CAS No: 1117-31-3) is an organic ester with the molecular formula C₈H₁₄O₄.[1][2][3] This document provides a comprehensive overview of its key thermodynamic and physical properties, intended for researchers, scientists, and professionals in drug development and chemical engineering. The information is presented with a focus on quantitative data, experimental methodologies, and the logical relationships between different properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molar Mass | 174.19 g/mol | [1][2][3] |

| Density | 1.028 g/cm³ | [3][4] |

| 1.02800 @ 25.00 °C | [5] | |

| Refractive Index | 1.4180 | [3][4] |

| 1.41990 @ 20.00 °C | [5] | |

| Octanol/Water Partition Coefficient (logP) | 1.31 | [3] |

| 0.710 (estimated) | [5] | |

| Water Solubility | 4438 mg/L @ 25 °C (estimated) | [5] |

Thermodynamic Properties

The thermodynamic data for this compound is crucial for understanding its behavior in various processes.

| Property | Value | Conditions | Source |

| Boiling Point | 97-99 °C | at 8 mmHg | [3][4] |

| 228.76 °C | at 760 mmHg (estimated) | [5] | |

| 371.2 K (98.05 °C) | at 0.01 bar | [6] | |

| Vapor Pressure | 16.61 Pa | at 20 °C | [3][4] |

| 0.100 mmHg | at 25 °C (estimated) | [5] | |

| Flash Point | 85 °C | [3][4] | |

| 185.00 °F | TCC | [5] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -453.80 kJ/mol | [1] |

Experimental Protocols

While specific experimental details for the determination of all thermodynamic properties of this compound are not extensively published in a single source, the following methodologies represent standard approaches for esters and similar organic compounds.

Vapor Pressure Determination

The vapor pressure of a compound like this compound can be measured using an inclined-piston or a twin ebulliometric apparatus.[7] The Knudsen effusion method is another technique suitable for determining vapor pressure.[8]

General Ebulliometric Procedure:

-

Sample Preparation: A high-purity sample of this compound is placed in the ebulliometer.

-

Pressure Control: The system pressure is controlled and measured with a high-precision pressure transducer.

-

Temperature Measurement: The boiling temperature of the sample is measured at the established pressure. The temperature is typically measured with a platinum resistance thermometer.

-

Data Collection: A series of boiling temperatures are recorded at different pressures.

-

Data Analysis: The collected data is then fitted to a vapor pressure equation, such as the Wagner-type equation, to model the temperature dependence of vapor pressure.[7]

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a common method for measuring the heat capacity of liquids.[7]

General DSC Procedure:

-

Sample Preparation: A known mass of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials.

-

Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate). The difference in heat flow to the sample and reference is measured.

-

Data Analysis: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Enthalpy of Vaporization Determination

The enthalpy of vaporization can be determined from vapor pressure data using the Clausius-Clapeyron equation. It can also be measured directly using calorimetry.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between key thermodynamic properties and a general workflow for their experimental determination.

Caption: Relationship between key thermodynamic properties.

Caption: Workflow for thermodynamic property determination.

References

- 1. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1117-31-3 [chemicalbook.com]

- 4. 1117-31-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]

- 6. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,3-Butanediol Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Butanediol diacetate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines theoretical principles, extrapolated data from its parent compound (1,3-Butanediol), and general experimental protocols to offer a practical resource for laboratory and research applications.

Introduction to this compound

This compound (CAS No: 1117-31-3) is the diester of 1,3-butanediol and acetic acid.[1][2][3] It is a colorless liquid with applications in various industries, including as a solvent and in the formulation of fragrances.[1] Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and purification processes.

Chemical Structure and Properties:

-

Molecular Formula: C₈H₁₄O₄[1]

-

Molecular Weight: 174.19 g/mol [1]

-

Appearance: Colorless liquid

-

Boiling Point: Approximately 228.76 °C (estimated)[4]

-

Density: Approximately 1.028 g/cm³ at 25 °C[4]

The presence of two ester groups in the molecule dictates its polarity and, consequently, its solubility characteristics.

Solubility Profile

The parent compound, 1,3-Butanediol, is soluble in polar solvents such as water, alcohols, and ketones, and is practically insoluble in nonpolar aliphatic and aromatic hydrocarbons.[5][6][7][8] It is reasonable to infer a similar, though not identical, solubility pattern for its diacetate derivative. The ester groups are less polar than the hydroxyl groups of the parent diol, which may slightly reduce its affinity for highly polar protic solvents like water and increase its solubility in less polar solvents compared to 1,3-Butanediol.

One available data point indicates an estimated water solubility of 4438 mg/L at 25 °C for this compound.[4]

Qualitative Solubility Table:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The ester groups can form hydrogen bonds with the hydroxyl groups of alcohols. The polarity is similar. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | Ketones are polar aprotic solvents that can interact with the polar ester groups. |

| Esters | Ethyl Acetate | Soluble / Miscible | "Like dissolves like" principle; both are esters and have similar polarities. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Partially Soluble | Ethers are less polar than esters but can still solvate the molecule to some extent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble / Insoluble | These are nonpolar solvents with limited ability to solvate the polar ester groups. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | These are nonpolar solvents and are unlikely to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid substance like this compound in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated pipettes and burettes

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Glass vials with screw caps

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the selected solvent to the desired experimental temperature.

-

Qualitative Assessment:

-

Add approximately 1 mL of the organic solvent to a glass vial.

-

Add a single drop of this compound to the solvent.

-

Cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any signs of immiscibility (e.g., cloudiness, phase separation). If the solution is clear, the substance is likely soluble.

-

-

Semi-Quantitative Assessment (Titration Method):

-

Accurately weigh a specific amount of this compound (e.g., 100 mg) into a vial.

-

Using a calibrated burette or pipette, add the organic solvent in small, known increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex until the solute is completely dissolved.

-

Continue adding the solvent until the this compound is fully dissolved and the solution is clear.

-

Record the total volume of solvent added.

-

The solubility can then be expressed in terms of g/100 mL or other suitable units.

-

-

Equilibrium Method (for more precise measurements):

-

Prepare a series of vials with a known amount of the organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Place the vials in a thermostatically controlled shaker bath at the desired temperature and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed at the experimental temperature for several hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., gas chromatography, HPLC).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, a strong theoretical basis suggests its miscibility with polar organic solvents such as alcohols, ketones, and esters. For drug development and formulation, where precise solubility is critical, experimental determination is recommended. The provided protocol offers a robust framework for such laboratory investigations. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References